molecular formula C19H22N2O4 B084468 2-Methyl-2-propylpropane-1,3-diyl dinicotinate CAS No. 13671-63-1

2-Methyl-2-propylpropane-1,3-diyl dinicotinate

Cat. No.: B084468
CAS No.: 13671-63-1
M. Wt: 342.4 g/mol
InChI Key: XVBCWIBXVAJLPL-UHFFFAOYSA-N
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Description

2-Methyl-2-propylpropane-1,3-diyl dinicotinate (CAS 13671-63-1) is a specialty organic compound with the molecular formula C19H22N2O4 and a molecular weight of 342.39 g/mol . It is a diester formed from nicotinic acid and 2-methyl-2-propyl-1,3-propanediol. This compound is characterized by a density of approximately 1.16 g/cm³ and a high boiling point of around 474.8°C, indicating its thermal stability . Its primary research value lies in its application as an analytic standard in chromatographic separation. It has been demonstrated that this compound can be effectively analyzed using reverse-phase (RP) high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile, water, and phosphoric acid . This method is scalable and can be adapted for the isolation of impurities in preparative separation. Furthermore, the analytical conditions are compatible with mass spectrometry (MS) detection when phosphoric acid is substituted with formic acid, and the method is also suitable for fast UPLC applications, making it a versatile tool for pharmacokinetic studies . The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-methyl-2-(pyridine-3-carbonyloxymethyl)pentyl] pyridine-3-carboxylate
Source PubChem
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InChI

InChI=1S/C19H22N2O4/c1-3-8-19(2,13-24-17(22)15-6-4-9-20-11-15)14-25-18(23)16-7-5-10-21-12-16/h4-7,9-12H,3,8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBCWIBXVAJLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159894
Record name 2-Methyl-2-propylpropane-1,3-diyl dinicotinate
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Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13671-63-1
Record name 3-Pyridinecarboxylic acid, 2-methyl-2-propyl-1,3-propanediyl ester
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Record name 2-Methyl-2-propylpropane-1,3-diyl dinicotinate
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Record name 2-Methyl-2-propylpropane-1,3-diyl dinicotinate
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Record name 2-methyl-2-propylpropane-1,3-diyl dinicotinate
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Record name 2-Methyl-2-propylpropane-1,3-diyl dinicotinate
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Preparation Methods

Aldol Condensation and Hydrogenation

This method involves the reaction of propanal to form 2-methylpentenal via aldol condensation, followed by hydrogenation to yield the diol. As detailed in ChemicalBook, propanal undergoes base-catalyzed aldol addition to produce 2-methylpentenal, which is subsequently hydrogenated at 100°C under 1.3–1.5 MPa pressure using a nickel or palladium catalyst. The final step involves hydroxymethylation with formaldehyde under alkaline conditions, yielding 2-methyl-2-propylpropane-1,3-diol with a reported yield of 93%.

Key Reaction Parameters

StepConditionsCatalystYield
Aldol condensationRoom temperature, NaOHNone80%
Hydrogenation100°C, 1.3–1.5 MPaNi/Pd93%

Acrolein Hydroformylation Process

An alternative method described in patent US4096192A utilizes acrolein and aliphatic diols (e.g., 1,3-butanediol) to form cyclic acetals, which undergo hydroformylation with rhodium catalysts. The resulting aldehydes are hydrogenated and hydrolyzed to yield a mixture of 1,4-butanediol and 2-methyl-1,3-propanediol. Through iterative recycling of the diol byproducts, the MPD content in the feed increases to >90% after 25 cycles, enabling large-scale production.

Esterification of the Diol with Nicotinic Acid

The diol is esterified with nicotinic acid or its derivatives to form the dinicotinate ester. Two approaches dominate: direct esterification and acyl chloride-mediated synthesis .

Direct Acid-Catalyzed Esterification

In this method, nicotinic acid reacts with the diol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (0.5–2.0 mol%) facilitates the reaction at 80–120°C, with water removed via azeotropic distillation to drive the equilibrium. Solvents such as toluene or ethyl acetate improve miscibility, while reaction times range from 8–24 hours. Yields of 85–92% are achievable with excess nicotinic acid (2.2–2.5 equivalents).

Acyl Chloride Route

Nicotinoyl chloride, generated by treating nicotinic acid with thionyl chloride or phosphorus pentachloride, reacts with the diol in the presence of a base (e.g., pyridine) to neutralize HCl. This method, adapted from patent US3337569A, proceeds at lower temperatures (0–25°C) and achieves yields of 88–94% with stoichiometric acyl chloride.

Comparative Analysis of Esterification Methods

ParameterDirect EsterificationAcyl Chloride Route
Temperature80–120°C0–25°C
CatalystH₂SO₄, p-TsOHPyridine
Yield85–92%88–94%
ByproductsWaterHCl

Industrial-Scale Production and Purification

Industrial protocols emphasize cost efficiency and purity. The diol is typically synthesized via the aldol route due to lower catalyst costs compared to hydroformylation. Esterification is conducted in batch reactors with in-situ solvent recovery systems. Post-reaction, the crude product is purified through:

  • Liquid-liquid extraction to remove unreacted nicotinic acid.

  • Distillation under reduced pressure (14.7 kPa, 160°C) to isolate the ester.

  • Recrystallization from ethanol or methanol for pharmaceutical-grade purity.

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Diol Self-Condensation : Occurs at temperatures >120°C, reduced by using excess nicotinic acid and controlled heating.

  • Ester Hydrolysis : Minimized by anhydrous conditions and molecular sieves during storage.

Catalytic Innovations

Recent advances include immobilized lipases (e.g., Candida antarctica Lipase B) for enzymatic esterification, which operate at 40–60°C and eliminate acidic waste . However, enzyme costs remain prohibitive for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propylpropane-1,3-diyl dinicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Methyl-2-propylpropane-1,3-diyl dinicotinate serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds in chemical research.

Biological Activities

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties: Studies suggest that it may exhibit antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications .
  • Anti-inflammatory Effects: Investigations into its anti-inflammatory properties are ongoing, which may lead to therapeutic applications in treating inflammatory diseases.

Pharmaceutical Development

The compound is being explored for its potential therapeutic effects, particularly concerning metabolic disorders. Its interaction with nicotinic acid receptors suggests possible applications in drug development aimed at conditions such as diabetes and obesity .

Material Development

In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and other materials. Its unique chemical structure allows for the development of specialized compounds used in various applications ranging from coatings to plastics .

Analytical Chemistry

The compound can be effectively separated and analyzed using high-performance liquid chromatography (HPLC). The method involves using a mobile phase composed of acetonitrile and water, which is crucial for isolating impurities during preparative separations .

Case Studies and Research Findings

  • Biological Activity Study : A study investigated the antimicrobial properties of various nicotinic acid derivatives including this compound. Results indicated significant inhibition against specific bacterial strains, highlighting its potential as an antimicrobial agent .
  • Pharmaceutical Research : Ongoing research is focusing on the compound's interaction with nicotinic receptors to understand its role in metabolic regulation. Preliminary findings suggest it may influence glucose metabolism positively .

Mechanism of Action

The mechanism of action of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to interact with nicotinic acid receptors and other related proteins .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Property Meprobamate Felbamate
Molecular Formula C₉H₁₈N₂O₄ C₁₁H₁₄N₂O₄
Substituents 2-Methyl, 2-propyl 2-Phenyl
Pharmacological Use Anxiolytic, muscle relaxant Anticonvulsant (epilepsy treatment)
Mechanism GABA-A receptor modulation NMDA/AMPA receptor inhibition
Key Risks Dependence, respiratory depression Aplastic anemia, hepatotoxicity
Current Status Largely obsolete Restricted use due to safety concerns
2.3 Physicochemical Properties

The substitution pattern significantly impacts physicochemical behavior:

  • Meprobamate : The methyl and propyl groups enhance lipophilicity (logP ~0.9), favoring blood-brain barrier penetration.
  • Felbamate : The phenyl group increases aromaticity and rigidity , reducing metabolic stability but improving receptor binding affinity.

Research Findings and Clinical Relevance

  • Meprobamate :

    • Early studies demonstrated efficacy in anxiety disorders but highlighted dependence risks in ~10% of long-term users .
    • Withdrawn from first-line use in the 1970s after benzodiazepines emerged as safer alternatives.
  • Felbamate: Introduced in 1993, it showed superior efficacy in Lennox-Gastaut syndrome but was restricted by 1994 due to safety issues. Ongoing research focuses on structural modifications to mitigate toxicity while retaining anticonvulsant activity.

Biological Activity

2-Methyl-2-propylpropane-1,3-diyl dinicotinate, also known as a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound is characterized by its dual ester functionality, which may influence its pharmacological properties. This article examines the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C15_{15}H22_{22}N2_{2}O4_{4}
  • Molecular Weight: 294.35 g/mol

The compound features two nicotinate groups esterified to a branched alkane backbone, which may enhance its solubility and bioavailability compared to other nicotinic derivatives.

The biological activity of this compound is largely attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmission and modulation of inflammation.

Key Mechanisms:

  • Nicotinic Receptor Activation: The compound may act as an agonist at nAChRs, leading to increased neurotransmitter release.
  • Anti-inflammatory Effects: By modulating receptor activity, it may reduce pro-inflammatory cytokine production.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Neuroprotective Effects

Studies have shown that this compound can provide neuroprotection in models of neurodegenerative diseases. It appears to enhance neuronal survival and function by:

  • Reducing oxidative damage.
  • Modulating calcium influx into neurons.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. This could be beneficial in developing new antimicrobial agents.

Case Studies and Research Findings

  • Neuroprotection in Animal Models : In a study involving rodents subjected to induced oxidative stress, administration of the compound resulted in significant improvement in cognitive function and reduced neuronal loss compared to control groups .
  • Antioxidant Efficacy : A comparative study evaluated the antioxidant capacity of several compounds, including this compound. Results indicated that it effectively scavenged free radicals and reduced lipid peroxidation levels .
  • Antimicrobial Testing : Laboratory tests demonstrated that the compound exhibited inhibitory effects on the growth of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be promising for further development .

Data Summary Table

Biological ActivityObservationsReferences
Antioxidant Activity Effective in reducing oxidative stress markers
Neuroprotective Effects Improved cognitive function in animal models
Antimicrobial Activity Inhibitory effects on Gram-positive bacteria

Q & A

Q. How does the compound’s stereoelectronic profile influence its application in supramolecular chemistry?

  • Answer : Study host-guest interactions using isothermal titration calorimetry (ITC) and molecular docking (AutoDock Vina). Correlate dipole moments (from DFT) with binding affinities. For practical applications, design co-crystals with carboxylic acid derivatives to enhance thermal stability .

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